(2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(trifluoromethoxy)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

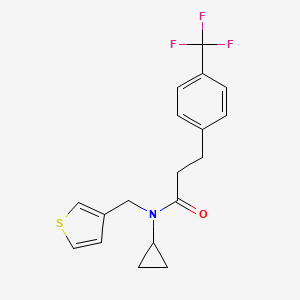

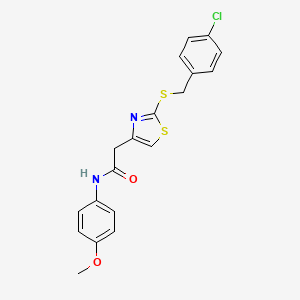

The compound is a derivative of propanoic acid, with a fluorenylmethyloxycarbonyl (Fmoc) group and a trifluoromethoxy group attached. The Fmoc group is commonly used in peptide synthesis as a protecting group for the amino group . The trifluoromethoxy group is a strongly electron-withdrawing group, which could influence the reactivity of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the bulky Fmoc group and the electron-withdrawing trifluoromethoxy group. These groups could potentially influence the conformation and reactivity of the molecule .Chemical Reactions Analysis

The Fmoc group can be removed under mildly basic conditions, which is a key step in peptide synthesis . The trifluoromethoxy group is typically stable under a variety of conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the Fmoc group is typically quite hydrophobic, while the trifluoromethoxy group is polar and may confer some degree of water solubility .Scientific Research Applications

Synthesis and Chemical Applications

Convenient Synthesis : This compound has been utilized in the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, showcasing its role in facilitating the preparation of complex molecules (Le & Goodnow, 2004).

Photophysics and Bioimaging : A water-soluble fluorene derivative related to this compound has been explored for its linear photophysical characteristics and bioimaging applications, particularly in integrin-targeting, which is vital for understanding cellular interactions (Morales et al., 2010).

Protecting Hydroxy-Groups : The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a related component, is effective for protecting hydroxy-groups in molecular synthesis, illustrating its versatility in chemical reactions (Gioeli & Chattopadhyaya, 1982).

Synthesis of Enantiomerically Pure Compounds : This compound is instrumental in preparing enantiomerically pure diaminobutyric acids with protected amino groups, highlighting its role in creating stereochemically specific molecules (Schmidt et al., 1992).

Advanced Material Research

Manganese(II) Complexes : It has been used in synthesizing manganese carboxylates with unique structural and magnetic properties, indicating its potential in materials science and nanotechnology applications (Tang et al., 2016).

Peptide Synthesis : Its role in the synthesis of peptide amides and ureas is notable, demonstrating its utility in peptide chemistry and potential pharmaceutical applications (Funakoshi et al., 1988).

Pharmaceutical and Biomedical Implications

Tumor Imaging with PET : A derivative of this compound has been synthesized and evaluated for brain tumor imaging using positron emission tomography (PET), underscoring its potential in diagnostic imaging (McConathy et al., 2010).

Transthyretin Fibrillogenesis Inhibitors : Fluorenyl-based compounds, which are structurally related, have been studied as inhibitors of transthyretin fibrillogenesis, suggesting possible therapeutic applications in amyloidosis (Ciccone et al., 2016).

Synthesis of Functional Materials : Research has been conducted on fluorene structures, including derivatives of this compound, for their application in functional materials like polymers and OLED materials, indicating its significance in material engineering and electronics (Wang Ji-ping, 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(trifluoromethoxy)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NO5/c20-19(21,22)28-10-16(17(24)25)23-18(26)27-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25)/t16-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSABBUZWNWRSNR-MRXNPFEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](COC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(trifluoromethoxy)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B3005061.png)

![1-(2,5-Dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B3005071.png)

![1-(3,4-dimethylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3005075.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B3005076.png)

![2-(5-Chlorothiophen-2-yl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B3005079.png)